molecular formula C17H14F5NO B3827488 N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide

N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide

Cat. No. B3827488
M. Wt: 343.29 g/mol
InChI Key: KNIQXSCNIYRRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide (DB-PFPA) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol. DB-PFPA has been used in various fields such as medicinal chemistry, materials science, and analytical chemistry.

Scientific Research Applications

N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide has been widely used in scientific research due to its unique properties. It has been used in medicinal chemistry as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide has also been used in materials science as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide has been used as a derivatizing agent for the analysis of various compounds such as amino acids and peptides.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide is not well understood. However, it has been suggested that N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide may act as an inhibitor of enzymes such as proteases and kinases, which play important roles in various biological processes. N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide may also interact with proteins and other biomolecules, leading to changes in their structure and function.
Biochemical and Physiological Effects:
N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic agent. N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases such as Alzheimer's disease and diabetes.

Advantages and Limitations for Lab Experiments

N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. It is also soluble in organic solvents, making it suitable for a wide range of applications. However, N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide has some limitations. It is a relatively new compound, and its mechanism of action is not well understood. It may also have some toxic effects, which need to be further investigated.

Future Directions

There are several future directions for the research on N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide. One direction is to further investigate its mechanism of action and its interactions with proteins and other biomolecules. Another direction is to explore its potential as a drug candidate for the treatment of various diseases. N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide may also have potential applications in materials science, such as the synthesis of novel materials with unique properties. Overall, N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide is a promising compound that has the potential to make significant contributions to various fields of research.

properties

IUPAC Name

N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F5NO/c18-16(19,17(20,21)22)15(24)23(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIQXSCNIYRRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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